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Compound of Interest

Compound Name: Suberic acid

Cat. No.: B7766589 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Suberic acid (octanedioic acid) is a dicarboxylic acid with applications in the synthesis of

polymers, plastics, and pharmaceuticals. Its chemical structure and purity are critical for these

applications, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical

technique for its characterization. This document provides detailed ¹H and ¹³C NMR spectral

data and a standard protocol for the analysis of suberic acid.

Chemical Structure
Figure 1: Chemical structure of Suberic Acid (C₈H₁₄O₄).

¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for suberic acid, providing

a reference for its identification and characterization.

¹H NMR Spectral Data
The proton NMR spectrum of suberic acid is characterized by three main signals

corresponding to the different methylene groups in the aliphatic chain.
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Protons
Chemical Shift
(ppm)

Multiplicity Integration

H-2, H-7 2.163 Triplet 4H

H-3, H-6 1.538 Quintet 4H

H-4, H-5 1.296 Multiplet 4H

Solvent: D₂O, Temperature: 298K, Instrument: 500 MHz. Data sourced from BMRB.[1]

¹³C NMR Spectral Data
The carbon NMR spectrum of suberic acid shows four distinct signals, consistent with its

symmetrical structure.

Carbon Chemical Shift (ppm)

C-1, C-8 187.021

C-2, C-7 40.34

C-3, C-6 31.242

C-4, C-5 28.53

Solvent: D₂O, Temperature: 298K, Instrument: 500 MHz. Data sourced from BMRB.[1]

Experimental Protocol: NMR Analysis of Suberic
Acid
This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR

spectra of suberic acid.

Materials and Equipment
Suberic acid sample

Deuterated solvent (e.g., D₂O, DMSO-d₆)
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NMR tubes (5 mm)

Pipettes and vials

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
Weighing: Accurately weigh approximately 5-10 mg of the suberic acid sample.

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean

vial. Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Labeling: Properly label the NMR tube with the sample identification.

NMR Data Acquisition
Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nuclei (¹H and ¹³C).

¹H NMR Experiment:

Load standard proton acquisition parameters.

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

Acquire the Free Induction Decay (FID).
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¹³C NMR Experiment:

Load standard carbon acquisition parameters (e.g., with proton decoupling).

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

Set an appropriate relaxation delay (e.g., 2 seconds).

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (this will be

significantly higher than for ¹H NMR).

Acquire the FID.

Data Processing
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

Phase correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., DSS).

Integrate the peaks in the ¹H spectrum.

Perform peak picking to identify the chemical shifts in both spectra.

Experimental Workflow Diagram
The following diagram illustrates the logical flow of the NMR analysis process.
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Caption: Workflow for NMR analysis of suberic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. bmse000378 Suberic Acid at BMRB [bmrb.io]

To cite this document: BenchChem. [Application Note: 1H and 13C NMR Spectral Analysis of
Suberic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7766589#1h-nmr-and-13c-nmr-spectral-data-of-
suberic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b7766589?utm_src=pdf-body-img
https://www.benchchem.com/product/b7766589?utm_src=pdf-body
https://www.benchchem.com/product/b7766589?utm_src=pdf-custom-synthesis
https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000378
https://www.benchchem.com/product/b7766589#1h-nmr-and-13c-nmr-spectral-data-of-suberic-acid
https://www.benchchem.com/product/b7766589#1h-nmr-and-13c-nmr-spectral-data-of-suberic-acid
https://www.benchchem.com/product/b7766589#1h-nmr-and-13c-nmr-spectral-data-of-suberic-acid
https://www.benchchem.com/product/b7766589#1h-nmr-and-13c-nmr-spectral-data-of-suberic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7766589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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